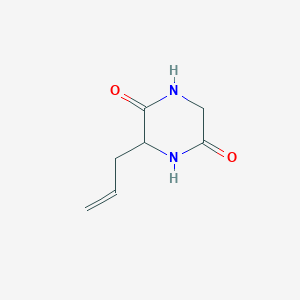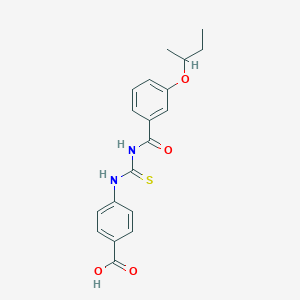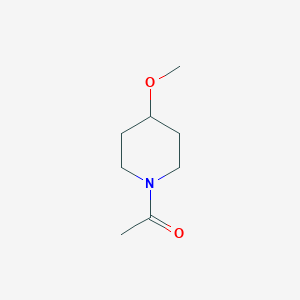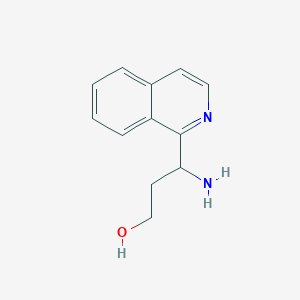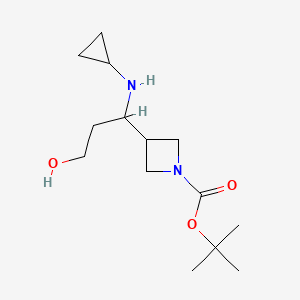
tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate: is a synthetic organic compound with a complex structure It is characterized by the presence of an azetidine ring, a cyclopropylamino group, and a tert-butyl ester
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions: tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The cyclopropylamino group can be substituted with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
Chemistry: In chemistry, tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to probe the structure and function of proteins and nucleic acids .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It can be incorporated into polymers and other materials to enhance their performance .
作用機序
The mechanism of action of tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds with biological macromolecules, while the azetidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
- tert-Butyl 3-(cyclopropylamino)azetidine-1-carboxylate
- tert-Butyl 3-(Bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Uniqueness: tert-Butyl 3-(1-(cyclopropylamino)-3-hydroxypropyl)azetidine-1-carboxylate is unique due to the presence of the hydroxyl group, which allows for additional hydrogen bonding and reactivity. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C14H26N2O3 |
|---|---|
分子量 |
270.37 g/mol |
IUPAC名 |
tert-butyl 3-[1-(cyclopropylamino)-3-hydroxypropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(18)16-8-10(9-16)12(6-7-17)15-11-4-5-11/h10-12,15,17H,4-9H2,1-3H3 |
InChIキー |
GHEBVHYKCNEEDD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(CCO)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Diiodo-2-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13950153.png)
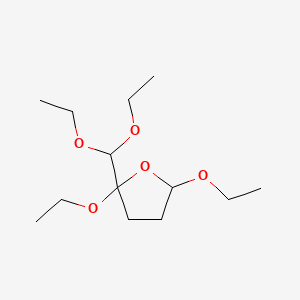
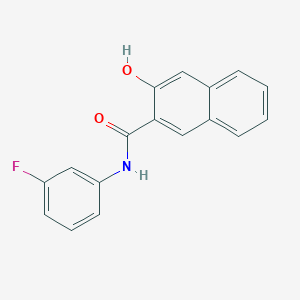
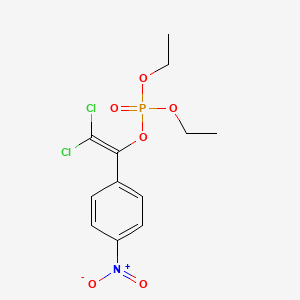
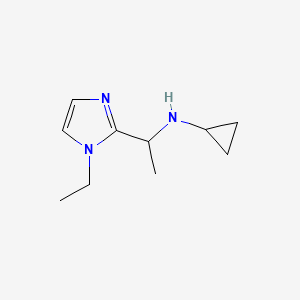
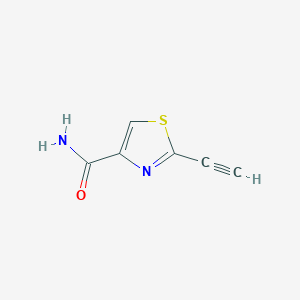
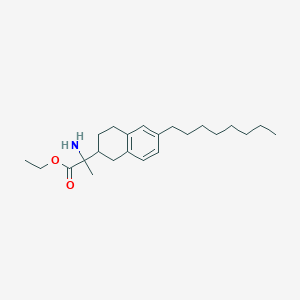
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
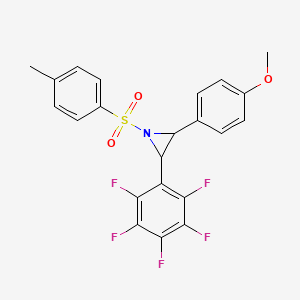
![5-[(5-Bromo-2-chlorobenzoyl)carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13950217.png)
